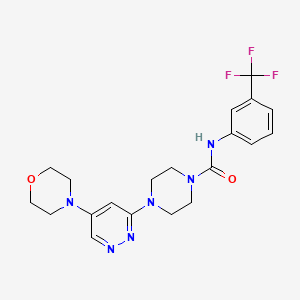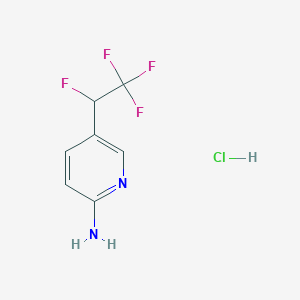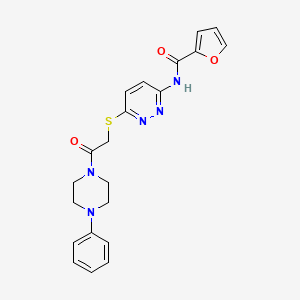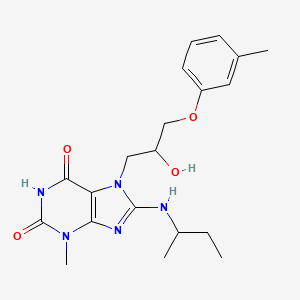![molecular formula C26H22FN3O5 B2450014 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 1251543-58-4](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Psychotropic and Antimicrobial Activities : Synthesis of derivatives with similar structural characteristics has shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest potential for various therapeutic applications (Zablotskaya et al., 2013).
Synthetic Process and Characterization : The compound has been synthesized and characterized, revealing insights into its structural and physicochemical properties. This is crucial for understanding its interactions in biological systems (Manolov et al., 2021).
Potential in Neurodegenerative Diseases Treatment : Derivatives of the compound have been studied for their potential in treating neurodegenerative diseases. They exhibit properties like acetylcholinesterase inhibition and antioxidant activity, which are relevant in the context of diseases like Alzheimer's (Makhaeva et al., 2017).
Anticancer Applications : Certain derivatives have shown promising cytotoxicity against cancer cell lines and potential as DNA intercalators, indicating their potential use in cancer therapy (Soda et al., 2022).
Anticonvulsant Activity : Research has also focused on derivatives for their potential anticonvulsant properties, indicating possible applications in the treatment of epilepsy and related disorders (El Kayal et al., 2019).
Anti-Tubercular Agents : The compound's derivatives have been evaluated for their potential as lead candidates for tuberculosis drug discovery, showing promise in inhibiting Mycobacterium tuberculosis growth (Odingo et al., 2014).
Herbicidal Activity : Some derivatives have been investigated for their herbicidal activity, indicating potential use in agricultural applications (Huang et al., 2005).
Antitumor Activity and Molecular Docking : Novel derivatives have been designed and evaluated for their in vitro antitumor activity, with some showing significant activity against various cancer cell lines (Al-Suwaidan et al., 2016).
Insecticidal Activity : Some derivatives have been synthesized and evaluated for their insecticidal activity, showing potency against various insects (Ghareeb et al., 2021).
Antiviral Activity : Derivatives of the compound have exhibited significant antiviral activity against various DNA and RNA viruses, suggesting potential therapeutic applications in virology (Gütschow et al., 1995).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 2-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "2-Fluorobenzaldehyde", "3-Acetylpropionic acid", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Acetone" ], "Reaction": [ "Step 1: Synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide", "a. Dissolve benzo[d][1,3]dioxole (1.0 g, 7.5 mmol) and 3-acetylpropionic acid (1.2 g, 9.0 mmol) in ethanol (20 mL) and add ammonium acetate (1.0 g, 12.5 mmol).", "b. Heat the mixture at reflux for 6 hours.", "c. Cool the mixture to room temperature and filter the solid product.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide as a white solid (1.5 g, 85%).", "Step 2: Synthesis of 2-Fluorobenzylidene-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide", "a. Dissolve N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide (1.0 g, 4.0 mmol) and 2-fluorobenzaldehyde (0.6 g, 4.0 mmol) in ethanol (20 mL).", "b. Add sodium borohydride (0.2 g, 5.0 mmol) to the mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with chloroform (3 x 20 mL).", "d. Wash the combined organic layers with water and dry over sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the product by column chromatography to obtain 2-Fluorobenzylidene-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide as a yellow solid (1.0 g, 70%).", "Step 3: Synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "a. Dissolve 2-Fluorobenzylidene-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide (0.5 g, 1.5 mmol) in acetone (10 mL).", "b. Add sodium hydroxide (0.2 g, 5.0 mmol) to the mixture and stir at room temperature for 2 hours.", "c. Acidify the reaction with hydrochloric acid (1 M) and extract the product with chloroform (3 x 20 mL).", "d. Wash the combined organic layers with water and dry over sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the product by column chromatography to obtain N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide as a white solid (0.3 g, 50%)." ] } | |
CAS番号 |
1251543-58-4 |
製品名 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide |
分子式 |
C26H22FN3O5 |
分子量 |
475.476 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-20-7-3-1-5-18(20)15-30-21-8-4-2-6-19(21)25(32)29(26(30)33)12-11-24(31)28-14-17-9-10-22-23(13-17)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
InChIキー |
VZOWNPACKAVEBK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[benzyl(methyl)amino]propyl}-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2449933.png)


![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)
![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449940.png)

![ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2449943.png)




